1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring substituted with ethoxy and ethoxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one typically involves multiple steps. One common route includes the reaction of piperidine with ethyl chloroacetate to form an intermediate, which is then further reacted with ethoxyethyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the ethoxy or ethoxyethyl groups.
Wissenschaftliche Forschungsanwendungen
1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Shares structural similarities but differs in the presence of a benzimidazole ring.
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole: Another similar compound with a benzodiazole ring.
Uniqueness: 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
350035-17-5 |
---|---|
Molekularformel |
C13H25NO3 |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
1-[4-ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C13H25NO3/c1-4-16-11-10-14-8-6-13(7-9-14,12(3)15)17-5-2/h4-11H2,1-3H3 |
InChI-Schlüssel |
NPAOTPIZYPECIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1CCC(CC1)(C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.